molecular formula C14H21ClN2O B263357 2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide

2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide

Cat. No. B263357
M. Wt: 268.78 g/mol
InChI Key: DODPJFJLRYYOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the pyridinecarboxamide family and has been shown to have anti-inflammatory and anti-tumor properties.

Mechanism of Action

2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide inhibits the activity of the transcription factor NF-κB, which plays a key role in inflammation and cancer. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. It has also been shown to inhibit the growth of tumors in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide in lab experiments is its specificity for NF-κB inhibition, which can allow for the isolation of NF-κB-dependent pathways. However, one limitation is its relatively low potency, which can require higher concentrations to achieve significant inhibition.

Future Directions

There are a number of potential future directions for the study of 2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide. One direction is the further study of its potential therapeutic applications in diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. Another direction is the further study of its potential use in the treatment of cancer, including the development of combination therapies with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other signaling pathways.

Synthesis Methods

The synthesis of 2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-ethylhexylamine. The resulting product is purified using column chromatography and recrystallization.

Scientific Research Applications

2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumors in preclinical studies.

properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H21ClN2O/c1-3-5-7-11(4-2)10-17-14(18)12-8-6-9-16-13(12)15/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,17,18)

InChI Key

DODPJFJLRYYOPX-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=C(N=CC=C1)Cl

Canonical SMILES

CCCCC(CC)CNC(=O)C1=C(N=CC=C1)Cl

Origin of Product

United States

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